b-Casomorphin (1-3) Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-Casomorphin (1-3) Acetate: is a tri-peptide derived from the digestion of β-casein, a protein found in bovine milk. This compound exhibits opioid-like effects due to its ability to bind to opioid receptors in the body . It is part of the larger family of β-casomorphins, which are known for their physiological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Casomorphin (1-3) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: b-Casomorphin (1-3) Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
b-Casomorphin (1-3) Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes through opioid receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at enhancing health and wellness
Mechanism of Action
b-Casomorphin (1-3) Acetate exerts its effects by binding to opioid receptors, primarily the μ-receptors, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses such as pain relief, sedation, and modulation of gastrointestinal motility. The compound’s interaction with these receptors triggers intracellular signaling pathways that result in the observed effects .
Comparison with Similar Compounds
β-Casomorphin-5: Another peptide derived from β-casein with similar opioid activity but different amino acid sequence.
β-Casomorphin-7: Known for its prolonged effect and higher abundance in bovine milk.
Gliadorphin: An opioid peptide derived from gluten proteins in cereals.
Uniqueness: b-Casomorphin (1-3) Acetate is unique due to its specific amino acid sequence and the resulting pharmacological profile. It has a distinct binding affinity for opioid receptors compared to other casomorphins and gliadorphins, making it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C25H31N3O7 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5.C2H4O2/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;1-2(3)4/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H3,(H,3,4)/t18-,19-,20-;/m0./s1 |
InChI Key |
CEVUZMQWYWTFSC-HBSNOMOYSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.